4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid
Descripción
Structural Characteristics and Nomenclature
4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid exhibits a complex molecular architecture characterized by three distinct structural domains connected through specific chemical linkages. The compound features a central pyridine ring system that serves as the primary heterocyclic core, with substitution occurring at the 2-position and 5-position of the pyridine nucleus. The molecular formula C17H16N2O3 indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 296.32 grams per mole.
The structural framework consists of a benzoic acid moiety attached directly to the 2-position of the pyridine ring, creating a biphenyl-like arrangement with the nitrogen atom replacing one carbon in the aromatic system. At the 5-position of the pyridine ring, an amide linkage connects to a cyclobutylcarbonyl group, forming the complete substitution pattern that defines this compound's unique chemical identity. The cyclobutyl group introduces ring strain and steric considerations that influence the molecule's three-dimensional conformation and potential biological activity.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary name being 4-[5-(cyclobutanecarbonylamino)pyridin-2-yl]benzoic acid. This naming convention reflects the hierarchical structure, identifying the benzoic acid as the parent chain and specifying the pyridine substitution pattern with the cyclobutanecarbonamide substituent. The compound's canonical Simplified Molecular Input Line Entry System representation is C1CC(C1)C(=O)NC2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O, which provides a linear notation describing the complete molecular connectivity.
The three-dimensional structure reveals important conformational features that influence the compound's chemical and physical properties. The carboxylic acid functional group at the para position of the benzene ring introduces acidic character, while the amide linkage provides potential for hydrogen bonding interactions. The cyclobutyl ring system contributes significant ring strain energy, potentially affecting the stability and reactivity of the molecule under various chemical conditions.
Historical Context and Discovery
The compound 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid was first documented in chemical databases on July 21, 2009, marking its initial characterization and registration in the scientific literature. The discovery and synthesis of this compound emerged during a period of intensive research into substituted pyridine derivatives with potential pharmaceutical applications, particularly in the development of compounds targeting specific biological pathways.
The historical development of this compound reflects broader trends in medicinal chemistry research during the early 21st century, when pharmaceutical scientists increasingly focused on designing molecules with specific structural features to optimize biological activity and selectivity. The incorporation of cyclobutyl groups in pharmaceutical compounds gained prominence during this period due to their unique steric and electronic properties, which could influence binding affinity and metabolic stability.
Research context suggests that this compound was developed as part of systematic structure-activity relationship studies examining the effects of various substituents on pyridine-benzoic acid scaffolds. The cyclobutylcarbonyl moiety represents a specific design choice aimed at introducing conformational constraints while maintaining appropriate molecular size and lipophilicity characteristics. The timing of its discovery coincides with advances in synthetic methodologies that enabled efficient preparation of complex amide-linked heterocyclic systems.
The most recent modification to the compound's database entry occurred on May 18, 2025, indicating ongoing research interest and potential new applications or synthetic routes. This extended timeline of nearly sixteen years between initial discovery and recent updates suggests sustained scientific attention to this molecular structure and its derivatives. The compound's persistence in active chemical databases demonstrates its continued relevance to current research programs in pharmaceutical and materials science applications.
The historical trajectory of this compound's development exemplifies the evolution of modern drug discovery approaches, where computational methods and high-throughput synthesis enable rapid exploration of chemical space around promising molecular scaffolds. The systematic investigation of cyclobutyl-substituted pyridine derivatives represents a strategic approach to identifying novel compounds with improved therapeutic profiles compared to existing pharmaceutical agents.
Synonyms and Identifiers (Chemical Abstracts Service, PubChem Chemical Identifier, Molecular Design Limited)
The compound 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid is uniquely identified through multiple standardized chemical database systems that provide comprehensive cataloguing and cross-referencing capabilities. The Chemical Abstracts Service registry number 1170357-94-4 serves as the primary unique identifier for this compound, enabling unambiguous identification across scientific literature and commercial databases. This Chemical Abstracts Service number was assigned following rigorous structural verification and represents the authoritative identifier recognized by major chemical suppliers and research institutions worldwide.
Propiedades
IUPAC Name |
4-[5-(cyclobutanecarbonylamino)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(12-2-1-3-12)19-14-8-9-15(18-10-14)11-4-6-13(7-5-11)17(21)22/h4-10,12H,1-3H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFDVRASRWIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Starting Materials
| Compound | Role | Source/Notes |
|---|---|---|
| 5-Aminopyridin-2-yl derivative | Pyridine precursor | Commercially available or synthesized |
| Cyclobutylcarbonyl chloride | Acylating agent | Prepared or purchased |
| 4-Bromobenzoic acid or derivative | Coupling partner | Commercially available |
| Base (e.g., triethylamine) | Acid scavenger | To neutralize HCl byproduct |
| Solvent (e.g., dichloromethane, DMF) | Reaction medium | Polar aprotic solvents preferred |
Reaction Conditions and Procedure
Step 1: Amide formation
- Dissolve 5-aminopyridin-2-yl derivative in anhydrous dichloromethane or DMF.
- Add a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to the solution to neutralize HCl formed during the reaction.
- Slowly add cyclobutylcarbonyl chloride dropwise at 0–5 °C under stirring to control the reaction rate and minimize side reactions.
- Stir the reaction mixture for several hours (typically 4–12 h) at room temperature or slightly elevated temperature (up to 40 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
Step 2: Coupling with benzoic acid
- The pyridine amide intermediate is then coupled with 4-bromobenzoic acid or its derivative under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald–Hartwig coupling) or via direct nucleophilic aromatic substitution, depending on the substitution pattern.
- Typical conditions involve a palladium catalyst, base (e.g., potassium carbonate), and a polar aprotic solvent such as DMF or acetonitrile.
- Reaction temperatures range from 80 °C to 120 °C for 12–24 hours.
- The product is purified by recrystallization or chromatography.
Alternative Synthetic Routes
Curtius Rearrangement Approach:
Inspired by methods used in related pyridine derivatives synthesis, a one-pot Curtius rearrangement can be employed using diphenylphosphoryl azide (DPPA) and a base such as triethylamine in a solvent mixture (toluene/t-butanol). This generates an isocyanate intermediate that can be trapped to form the amide functionality on the pyridine ring. This method is advantageous for cleaner conversion and better yields.Acyl Azide Intermediate Formation:
The acyl azide intermediate is prepared by reacting the carboxylic acid derivative with DPPA and a base, followed by thermal decomposition to the isocyanate, which undergoes nucleophilic attack by the amine. This method allows for mild reaction conditions and can improve product purity.
Reaction Parameters and Optimization
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Temperature | 0–40 °C (amide formation) | Low temperature controls side reactions |
| Reaction time | 4–24 hours | Monitored by TLC/HPLC |
| Solvent | Dichloromethane, DMF, Acetonitrile | Polar aprotic solvents preferred |
| Base | Triethylamine, DIPEA | Neutralizes HCl, facilitates acylation |
| Catalyst (if coupling) | Pd(PPh3)4, Pd(OAc)2 | For cross-coupling steps |
| Purification | Recrystallization, chromatography | To achieve high purity |
Research Findings and Challenges
- The amide bond formation between the pyridine amine and cyclobutylcarbonyl chloride proceeds efficiently under mild conditions with good yields.
- The Curtius rearrangement approach using DPPA provides a cleaner one-pot synthesis with fewer impurities compared to traditional acyl chloride methods, although phosphorous salt impurities can be a concern and require careful purification.
- Cross-coupling reactions for attaching the benzoic acid moiety require optimization of catalyst and base to maximize yield and minimize byproducts.
- Purity and yield can be influenced by solvent choice, reaction temperature, and stoichiometry of reagents.
- The compound is sensitive to moisture and requires anhydrous conditions during synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct amide formation | Cyclobutylcarbonyl chloride, base | 0–40 °C, 4–12 h, DCM or DMF | Straightforward, good yields | Requires careful temperature control |
| Curtius rearrangement (one-pot) | DPPA, triethylamine, toluene/t-butanol | Heating, 12–20 h | Cleaner reaction, fewer steps | Phosphorous salt impurities |
| Cross-coupling (for benzoic acid linkage) | Pd catalyst, base, polar aprotic solvent | 80–120 °C, 12–24 h | Efficient coupling | Catalyst cost, reaction time |
Análisis De Reacciones Químicas
Types of Reactions
4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
A. Inhibition of Enzymes
One of the primary applications of this compound is as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme plays a crucial role in the metabolism of glucocorticoids, which are involved in various metabolic processes. Inhibiting 11β-HSD1 can help manage conditions such as:
- Type 2 Diabetes : By reducing glucocorticoid action, it can improve insulin sensitivity.
- Obesity : It may aid in weight management by altering fat metabolism.
- Metabolic Syndrome : The compound's role in regulating glucose and lipid metabolism makes it a candidate for treating metabolic syndrome.
Case Study : A patent describes the synthesis and application of compounds similar to 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid, demonstrating their effectiveness in animal models for managing obesity and insulin resistance .
Agricultural Applications
A. Stress Resistance in Plants
Recent studies have indicated that derivatives of this compound may be used to enhance plant resilience against abiotic stressors such as drought and salinity. The mechanism involves modulating stress response pathways, which can lead to improved crop yields under adverse conditions.
Data Table: Effects of Compound on Plant Stress Resistance
| Compound | Stress Type | Effect Observed | Reference |
|---|---|---|---|
| 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid | Drought | Increased root growth | |
| Similar compounds | Salinity | Enhanced chlorophyll content |
Chemical Research
A. Synthesis and Characterization
The synthesis of 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid involves several steps, including the formation of the cyclobutylcarbonyl group and subsequent coupling reactions. Research into its chemical properties has revealed insights into its stability and reactivity, which are critical for its application in drug development.
B. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy as a therapeutic agent. Variations in the cyclobutyl group or modifications to the pyridine ring can significantly influence biological activity.
Toxicological Studies
Safety assessments are crucial for any new pharmaceutical compound. Preliminary studies on 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid indicate a favorable safety profile, but further toxicological evaluations are necessary to confirm its suitability for human use.
Mecanismo De Acción
The mechanism of action of 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Table 1: Structural and Functional Group Comparisons
Key Observations:
Sulfonamide-substituted analogs (e.g., compound 5c) exhibit higher polarity due to the sulfonyl group, enhancing solubility but possibly reducing membrane permeability .
In contrast, the cyclobutylcarbonyl group provides a compact, rigid structure that may favor selective target engagement . Electron-withdrawing groups (e.g., CF₃ in ) alter the pyridine ring’s electron density, modulating interactions with π-π stacking motifs in proteins.
Biological Relevance: The target compound’s cyclobutyl group may improve metabolic stability compared to acetylated analogs (e.g., compound 4a in ), which are prone to hydrolysis by esterases. Triazine-containing analogs (e.g., ) show divergent pharmacological profiles due to their ability to act as hydrogen-bond acceptors/donors, unlike the cyclobutylcarbonyl group’s primarily hydrophobic interactions.
Key Insights:
- The target compound’s synthesis relies on palladium-catalyzed cross-coupling (Suzuki), a method shared with analogs like 5b and 5c . However, cyclobutylcarbonylation introduces unique challenges in regioselectivity compared to simpler acylations.
- Analytical data (e.g., NMR, MS) confirm structural integrity and purity, with spectral shifts reflecting substituent-specific electronic environments.
Actividad Biológica
4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₃N₃O₃
- CAS Number : 33582-66-0
The structure features a benzoic acid moiety linked to a pyridine ring, which is further substituted with a cyclobutylcarbonyl group. This unique arrangement contributes to its biological properties.
Research indicates that compounds similar to 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid often act as inhibitors of specific enzymes or receptors. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Selective COX-2 inhibitors derived from similar structures have shown promise in reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Anti-inflammatory Properties
One of the primary areas of investigation for this compound is its anti-inflammatory potential. In vitro studies have demonstrated that derivatives exhibit significant inhibition of prostaglandin E2 (PGE2) formation, a key mediator in inflammatory processes. For example, a related compound showed an IC₈₀ value of 24 nM against PGE2 production in LPS-stimulated human whole blood .
Anticancer Activity
There is emerging evidence suggesting that this class of compounds may also possess anticancer properties. Studies have indicated that certain benzoic acid derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For instance, research into similar structures has revealed their ability to inhibit tumor growth in various cancer models .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid. Early data suggest favorable bioavailability and metabolic stability compared to other compounds in its class.
Toxicological assessments indicate that while some derivatives may exhibit irritant properties at high concentrations, they generally present a manageable safety profile when administered at therapeutic doses .
Q & A
How can researchers optimize the synthesis of 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid to improve yield and purity?
Answer:
Synthetic optimization requires systematic adjustments to reaction parameters. Key steps include:
- Catalyst Selection : Palladium or copper catalysts (e.g., Pd/C or CuI) can enhance coupling efficiency in pyridine-ring formation, as seen in analogous heterocyclic syntheses .
- Solvent Screening : Polar aprotic solvents like DMF or toluene may improve cyclobutylcarbonyl amidation kinetics .
- Temperature Control : Gradual heating (e.g., 80–120°C) minimizes side reactions during cyclization.
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the product. Monitor purity via LC-MS (ESI+) to confirm >95% purity .
What advanced techniques are critical for confirming the molecular structure and stereochemistry of this compound?
Answer:
Structural validation relies on:
- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, resolution ≤ 1.0 Å) resolves bond angles and confirms the cyclobutylcarbonyl moiety’s spatial orientation .
- Multinuclear NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.8–8.5 ppm) and cyclobutyl CH₂ groups (δ 1.5–2.2 ppm). 2D NOESY detects intramolecular hydrogen bonding between the pyridine and benzoic acid groups .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (positive ion mode) validates the molecular ion [M+H]⁺ with <2 ppm error .
How should experimentalists design assays to evaluate the biological activity of this compound?
Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, leveraging structural analogs in the PDB (e.g., D1Q ligand in ) .
- In Vitro Assays :
- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays : Compare results from fluorescence, luminescence, and SPR-based assays.
- Batch Reproducibility : Synthesize multiple batches (≥3) under controlled conditions to exclude impurity-driven effects .
- Control Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into crystal structures (e.g., PDB: 5CN in ). Prioritize targets with Glide scores ≤ −7.0 kcal/mol .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess hydrogen bond retention and RMSD fluctuations .
- QSAR Modeling : Train models on PubChem bioactivity data () to correlate substituent effects (e.g., cyclobutyl vs. phenyl) with potency .
What challenges exist in improving the aqueous solubility of this compound, and how can they be addressed?
Answer:
- Solubility Limitation : The benzoic acid group’s hydrophobicity reduces solubility (<10 µM in PBS).
- Formulation Strategies :
- Co-Solvent Systems : Use 10% DMSO/TPGS in PBS for in vitro assays .
How can metabolic stability be assessed in preclinical studies?
Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Use Q-TOF MS/MS to detect hydroxylation (m/z +16) or glucuronidation (m/z +176) products .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Luciferin-IPA) .
How to conduct structure-activity relationship (SAR) studies focusing on the cyclobutylcarbonyl group?
Answer:
- Analog Synthesis : Replace cyclobutyl with cyclohexyl or adamantyl groups via reductive amination .
- Activity Profiling : Compare IC₅₀ values across analogs in target assays (e.g., kinase panels).
- 3D-QSAR : Align structures in CoMFA to map steric/electrostatic fields driving activity .
What parameters validate analytical methods (e.g., HPLC) for quantifying this compound?
Answer:
- Linearity : R² ≥ 0.998 over 0.1–100 µg/mL (UV detection at 254 nm) .
- Precision : ≤2% RSD for intra-/inter-day replicates.
- LOD/LOQ : ≤0.05 µg/mL and ≤0.1 µg/mL, respectively .
How to optimize crystallization conditions for X-ray diffraction studies?
Answer:
- Solvent Screening : Test mixtures of ethanol/water (7:3) or DMSO/ethyl acetate (1:4) for slow evaporation .
- Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hr to grow single crystals .
- Additive Screening : Add 1% trifluoroacetic acid to stabilize protonation of the benzoic acid group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
